molecular formula C4H5N3S B156202 2-Thiocytosine CAS No. 139424-18-3

2-Thiocytosine

Cat. No. B156202
M. Wt: 127.17 g/mol
InChI Key: DCPSTSVLRXOYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiocytosine is a modified nucleoside that is similar in structure to the naturally occurring cytosine. It has been studied for its potential applications in scientific research due to its unique properties. In We will also discuss future directions for research on this compound.

Mechanism Of Action

The mechanism of action of 2-Thiocytosine is not fully understood, but it is believed to act by disrupting the normal function of nucleic acids. It has been shown to inhibit DNA and RNA synthesis, as well as to induce DNA damage and apoptosis in cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Thiocytosine are complex and varied. It has been shown to affect the function of nucleic acids, as well as to alter the expression of certain genes. Additionally, it has been shown to have antioxidant properties and to modulate the immune response.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Thiocytosine in lab experiments is its ability to selectively modify specific nucleosides in DNA and RNA. This can be useful in studying the role of specific nucleosides in nucleic acid function. However, one limitation of using 2-Thiocytosine is its potential toxicity, as it has been shown to induce DNA damage and apoptosis in cancer cells.

Future Directions

There are many potential future directions for research on 2-Thiocytosine. One area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it may be useful in studying the role of specific nucleosides in DNA and RNA function, as well as in investigating the effects of oxidative stress on nucleic acids. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 2-Thiocytosine involves the modification of cytosine through the replacement of the oxygen atom in the 2-position with a sulfur atom. This can be achieved through a variety of methods, including the reaction of cytosine with thiourea or the reaction of cytosine with hydrogen sulfide in the presence of a catalyst.

Scientific Research Applications

2-Thiocytosine has been studied for its potential applications in scientific research, particularly in the field of nucleic acid chemistry. It has been used as a tool to investigate the role of specific nucleosides in DNA and RNA function. Additionally, it has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

6-amino-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSTSVLRXOYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059823
Record name 6-Amino-2(1H)-pyrimidinethione
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Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Thiocytosine

CAS RN

333-49-3
Record name 2-Thiocytosine
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Record name 2-Thiocytosine
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Record name 2-Thiocytosine
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Record name 2(1H)-Pyrimidinethione, 6-amino-
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Record name 4-aminopyrimidine-2-thiol
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